molecular formula C9H19NO B1523724 2-(trans-4-Aminocyclohexyl)propan-2-ol CAS No. 899806-45-2

2-(trans-4-Aminocyclohexyl)propan-2-ol

Cat. No. B1523724
M. Wt: 157.25 g/mol
InChI Key: IUGMKNUWVITXNR-UHFFFAOYSA-N
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Description

2-(trans-4-Aminocyclohexyl)propan-2-ol is a white solid organic heterocyclic compound . It is a pharmaceutical intermediate used for the synthesis of PIM Kinase Inhibitor TP-3654 , an orally available second-generation selective ATP-competitive proviral integration site inhibitor for the treatment of Moloney murine leukaemia virus (PIM) kinase .


Synthesis Analysis

The synthesis of 2-(trans-4-Aminocyclohexyl)propan-2-ol involves two steps . The first step involves the reaction of trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate with MeMgBr in THF under N2 at 0 °C . The mixture is stirred at room temperature overnight and then quenched with saturated NH4Cl . The second step involves stirring a mixture of 2-(trans-4-(dibenzylamino)cyclohexyl)propan-2-ol and Pd(OH)2 in methanol and MeOH/NH3 under H2 at 50 °C for 72 hrs .


Molecular Structure Analysis

The molecular formula of 2-(trans-4-Aminocyclohexyl)propan-2-ol is C9H19NO . The InChI code is 1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3/t7-,8- .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 157.26 . It is a solid at room temperature . The storage temperature is 2-8°C, and it should be kept in a dark place and sealed in dry conditions .

Scientific Research Applications

  • Specific Scientific Field: Pharmaceutical Research .
  • Summary of the Application: “2-(trans-4-Aminocyclohexyl)propan-2-ol” is used as a pharmaceutical intermediate component for the synthesis of PIM Kinase Inhibitor TP-3654 . This inhibitor is an orally available second-generation selective ATP-competitive proviral integration site inhibitor for the treatment of Moloney murine leukaemia virus (PIM) kinase, with potential anti-tumor activity .
  • Methods of Application or Experimental Procedures: The synthesis of “2-(trans-4-Aminocyclohexyl)propan-2-ol” involves two steps . In the first step, trans-benzyl 4-(dibenzylamino)cyclohexanecarboxylate is reacted with MeMgBr in THF under N2 at 0°C, and the mixture is stirred at room temperature overnight . The mixture is then quenched with saturated NH4Cl, and the product is extracted with 1 M HCl to the aqueous phase . In the second step, the product from the first step is mixed with Pd(OH)2 in methanol and MeOH/NH3, and the mixture is stirred under H2 (50 psi) at 50°C for 72 hours . The catalyst is then removed, and the filtrate is concentrated in vacuo . The crude product is chromatographed on silica gel to give the "2-(trans-4-Aminocyclohexyl)propan-2-ol" .
  • Results or Outcomes: The yield of “2-(trans-4-Aminocyclohexyl)propan-2-ol” from the synthesis process is reported to be 47.5% . The product is a pale yellow solid .

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302+H312+H332-H314 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements are P280-P305+P351+P338-P310, which involve wearing protective gloves/clothing and eye/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and immediately calling a poison center or doctor in case of feeling unwell .

properties

IUPAC Name

2-(4-aminocyclohexyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,11)7-3-5-8(10)6-4-7/h7-8,11H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGMKNUWVITXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693162
Record name 2-(4-Aminocyclohexyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trans-4-Aminocyclohexyl)propan-2-ol

CAS RN

899806-45-2
Record name 2-(4-Aminocyclohexyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-2-(4-Amino-cyclohexyl)-propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Xu, BG Brenning, SG Kultgen, JM Foulks… - ACS medicinal …, 2015 - ACS Publications
Pim-1 has emerged as an attractive target for developing therapeutic agents for treating disorders involving abnormal cell growth, especially cancers. Herein we present lead …
Number of citations: 49 pubs.acs.org
V Asati, A Anant, P Patel, K Kaur, GD Gupta - European Journal of …, 2021 - Elsevier
Pyrazolopyrimidine scaffold is one of the privileged heterocycles in drug discovery. This scaffold produced numerous biological activities in which anticancer is important one. Previous …
Number of citations: 26 www.sciencedirect.com
R Cadilla, DN Deaton, Y Do, PA Elkins… - Bioorganic & Medicinal …, 2020 - Elsevier
GlaxoSmithKline and Astex Pharmaceuticals recently disclosed the discovery of the potent H-PGDS inhibitor GSK2894631A 1a (IC 50 = 9.9 nM) as part of a fragment-based drug …
Number of citations: 4 www.sciencedirect.com
DN Deaton, Y Do, J Holt, MR Jeune, HF Kramer… - Bioorganic & Medicinal …, 2019 - Elsevier
With the goal of discovering more selective anti-inflammatory drugs, than COX inhibitors, to attenuate prostaglandin signaling, a fragment-based screen of hematopoietic prostaglandin …
Number of citations: 16 www.sciencedirect.com
JR Harrison, S Sarkar, S Hampton, J Riley… - Journal of medicinal …, 2020 - ACS Publications
Chagas disease is caused by the protozoan parasite Trypanosoma cruzi. It is endemic in South and Central America and recently has been found in other parts of the world, due to …
Number of citations: 7 pubs.acs.org

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